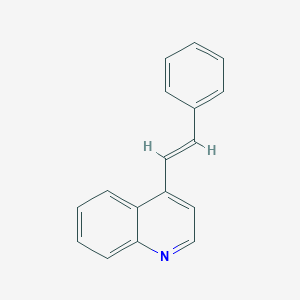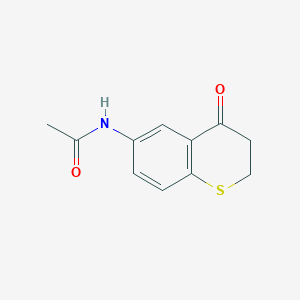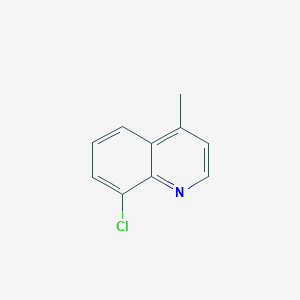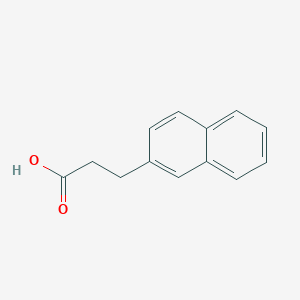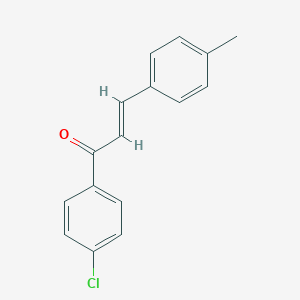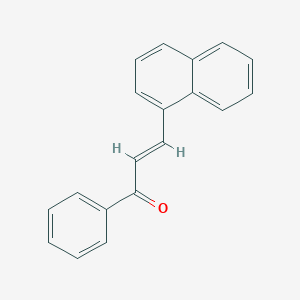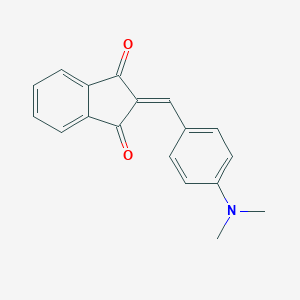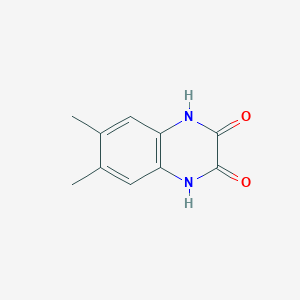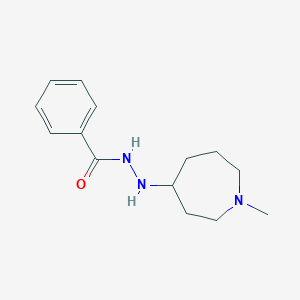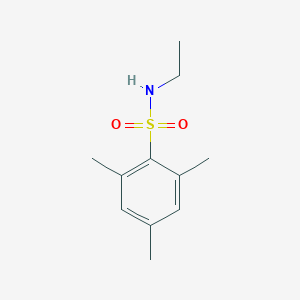![molecular formula C40H33N2O+ B182800 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium CAS No. 295797-48-7](/img/structure/B182800.png)
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium, also known as BZTP, is a synthetic compound that has been widely used in scientific research. BZTP is a positively charged molecule that can interact with negatively charged biological molecules, such as DNA and proteins.
Scientific Research Applications
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has been used in various scientific research applications, such as DNA binding studies, protein-DNA interaction studies, and fluorescence imaging. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can interact with DNA and form a stable complex, which can be used to study DNA structure and function. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also be used to study protein-DNA interactions, as it can selectively bind to specific DNA sequences. In addition, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be used as a fluorescent probe to visualize DNA and protein-DNA complexes.
Mechanism Of Action
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium binds to DNA through intercalation, which involves the insertion of the 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium molecule between the base pairs of DNA. This can cause a distortion in the DNA structure, which can affect DNA replication and transcription. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also interact with proteins that bind to DNA, such as transcription factors, and inhibit their activity.
Biochemical And Physiological Effects
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has been shown to have cytotoxic effects on cancer cells, as it can inhibit DNA replication and transcription. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also induce apoptosis, or programmed cell death, in cancer cells. However, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has also been shown to have toxic effects on normal cells, and further research is needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has several advantages for lab experiments, such as its ability to selectively bind to DNA and proteins, and its fluorescence properties. However, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium also has limitations, such as its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium. One direction is to study its potential as an anticancer agent, and to determine its safety and efficacy in vivo. Another direction is to develop new derivatives of 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium that have improved properties, such as increased selectivity and reduced toxicity. Finally, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be used as a tool to study DNA and protein-DNA interactions, and further research can be done to explore its applications in these areas.
In conclusion, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium is a synthetic compound that has been widely used in scientific research. It has several advantages for lab experiments, such as its ability to selectively bind to DNA and proteins, and its fluorescence properties. However, further research is needed to determine its safety and efficacy, and to explore its potential as an anticancer agent and tool for studying DNA and protein-DNA interactions.
Synthesis Methods
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be synthesized using a multi-step process. The first step involves the synthesis of 5-(benzyloxy)-1H-indole-3-carboxaldehyde, which is then reacted with 2-bromoethyltriphenylphosphonium bromide to form the intermediate compound. The final step involves the reaction of the intermediate compound with 2,4,6-triphenylpyridine to form 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium.
properties
CAS RN |
295797-48-7 |
|---|---|
Product Name |
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium |
Molecular Formula |
C40H33N2O+ |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
5-phenylmethoxy-3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C40H33N2O/c1-5-13-30(14-6-1)29-43-36-21-22-38-37(27-36)34(28-41-38)23-24-42-39(32-17-9-3-10-18-32)25-35(31-15-7-2-8-16-31)26-40(42)33-19-11-4-12-20-33/h1-22,25-28,41H,23-24,29H2/q+1 |
InChI Key |
WHKUEIXZUGYODF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



